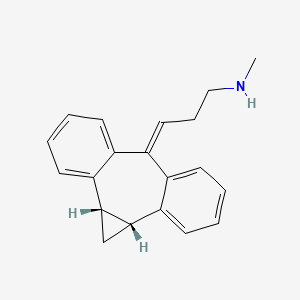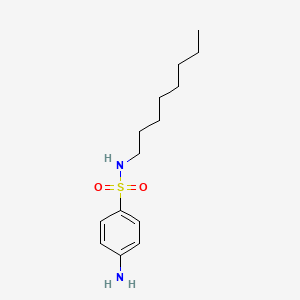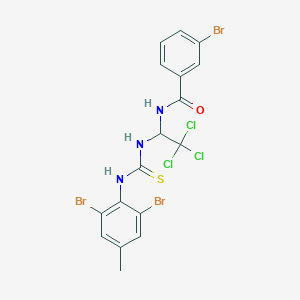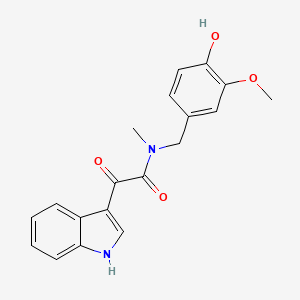![molecular formula C19H21N5O3S B12008587 2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624724-87-4](/img/structure/B12008587.png)
2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: is a chemical compound with the following properties:
Linear Formula: C19H21N5O3S
CAS Number: 624724-87-4
Molecular Weight: 399.475 g/mol .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route to prepare this compound involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole. The reaction typically occurs under mild conditions and yields the desired hydrazone product.
Industrial Production Methods:: While specific industrial production methods are not widely documented, researchers often synthesize this compound in the laboratory for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The aldehyde group in 2,4-dimethoxybenzaldehyde can undergo oxidation reactions.
Reduction: Reduction of the imine group (C=N) in the hydrazone can yield the corresponding amine.
Substitution: The hydrazone may participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the hydrazone yields the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Hydrazone Chemistry:
Ligand Design: The compound may serve as a ligand in coordination chemistry.
Antimicrobial Properties: Hydrazones exhibit antimicrobial activity, making them relevant for drug development.
Anticancer Potential: Some hydrazones show promising anticancer effects.
Dye Synthesis: Hydrazones are used in dye synthesis.
Photovoltaics: Certain hydrazones have applications in solar cells.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its specific structure, similar compounds include 3,4-Dimethoxybenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-yl)hydrazone .
Remember that this information is based on available literature, and further research may reveal additional insights
Eigenschaften
CAS-Nummer |
624724-87-4 |
|---|---|
Molekularformel |
C19H21N5O3S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
4-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-15-8-5-13(6-9-15)18-21-22-19(28)24(18)23-20-12-14-7-10-16(25-2)11-17(14)26-3/h5-12,23H,4H2,1-3H3,(H,22,28)/b20-12+ |
InChI-Schlüssel |
PQHDYDDZXJKFNZ-UDWIEESQSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=C(C=C3)OC)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008510.png)

![4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]](/img/structure/B12008515.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008522.png)
![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008551.png)

![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)


![2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)

